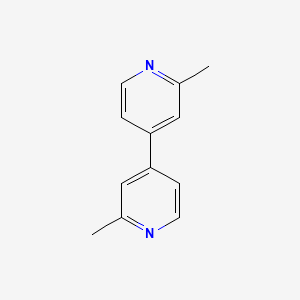

2,2'-Dimethyl-4,4'-bipyridine

Beschreibung

Significance of Bipyridine Ligands in Supramolecular Chemistry and Materials Science

Bipyridine ligands are a cornerstone in the fields of coordination chemistry, supramolecular chemistry, and materials science. researchgate.netnih.gov Their ability to act as bidentate chelating agents, binding to metal ions through two nitrogen atoms, allows for the formation of stable and well-defined metal complexes with a wide range of transition metals, including ruthenium, osmium, iron, and copper. researchgate.netfiveable.meresearchgate.net These complexes are central to the development of functional materials and systems.

The significance of bipyridine ligands stems from several key features:

Stability and Versatility: They form robust complexes with numerous metal cations and their structure can be easily functionalized, allowing for the fine-tuning of electronic and steric properties. researchgate.netresearchgate.net The resulting metal-bipyridine complexes often exhibit enhanced stability compared to complexes with monodentate ligands like pyridine (B92270). nih.gov

Electronic Properties: Bipyridine ligands profoundly influence the electronic and photophysical properties of coordination complexes. fiveable.me They can participate in metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to applications in light-emitting devices and solar energy conversion. researchgate.net The electronic characteristics of the complexes can be modified by introducing different substituents to the bipyridine framework. researchgate.net

Supramolecular Assembly: The rigid and planar nature of the bipyridine unit makes it an excellent building block for constructing complex supramolecular architectures. nih.gov Through non-covalent interactions like hydrogen bonding and π-π stacking, bipyridine-containing molecules can self-assemble into intricate structures such as metal-organic frameworks (MOFs), catenanes, and rotaxanes. iucr.orgfiveable.me

Applications in Materials Science: Bipyridine-based complexes are integral components in various advanced materials. They are used in the development of dye-sensitized solar cells (DSSCs), where they facilitate light absorption and charge transfer. fiveable.meossila.com Furthermore, they are employed in catalysis, sensing, and the creation of luminescent materials. guidechem.comresearchgate.netchemscene.com

Overview of 2,2'-Dimethyl-4,4'-bipyridine as a Versatile Building Block

This compound serves as a crucial bifunctional bridging element and building block in the synthesis of more complex chemical systems. iucr.orgguidechem.combldpharm.com The presence of methyl groups at the 2 and 2' positions introduces specific steric and electronic effects that differentiate it from the parent 4,4'-bipyridine (B149096). Historically, a compound identified as α,α'-Dimethyldipyridyl, which is confidently believed to be this compound, was synthesized from the reaction of 2-methylpyridine (B31789) with sodium. mdpi.com

This compound is particularly valuable in the construction of:

Supramolecular Assemblies: It is used to create structures based on hydrogen bonding or metal coordination. iucr.org

Metal-Organic Frameworks (MOFs): The geometry of the ligand makes it suitable for linking metal centers to form porous, crystalline materials with applications in gas storage and separation. iucr.orgbldpharm.com

Coordination Compounds: It acts as a ligand in the synthesis of various coordination compounds, including transition metal complexes and supramolecular structures. guidechem.com For instance, it has been used in the synthesis of ruthenium(II) dicarbonyl complexes. nih.gov

The synthesis of derivatives from this compound is a key area of research. For example, it is a precursor for producing 2,2'-bipyridine-4,4'-dicarboxylic acid, an important intermediate for dye-sensitized solar cells, often through an oxidation process. google.com

Research Trajectories and Future Perspectives for this compound Systems

Current and future research involving this compound is directed towards harnessing its unique properties for advanced applications. The steric hindrance provided by the methyl groups is a key feature being exploited in catalyst design.

| Research Area | Specific Application / Finding | Source |

|---|---|---|

| Catalysis | Used in ruthenium-based catalysts for CO₂ reduction. The methyl groups can prevent catalyst dimerization, leading to higher selectivity. | acs.org |

| Metal-Organic Frameworks (MOFs) | Serves as a ligand in the synthesis of novel MOFs. For example, a manganese(II) MOF incorporating a related dimethyl-bipyridine ligand showed potential for selective gas adsorption. | nih.govnih.gov |

| Photophysics | Incorporated into ruthenium(II) polypyridyl complexes to study their photophysical properties. The ligand influences the electronic and biological properties of the resulting complex. | nih.gov |

| Biomedical Applications | Used as a building block for functionalized ruthenium(II) polypyridyl complexes that can act as photoactivated CO-releasing molecules (PhotoCORMs), which have potential therapeutic applications. | nih.gov |

One significant research trajectory is its use in the development of catalysts for the reduction of carbon dioxide (CO₂). In studies of trans(Cl)-[Ru(X,X′-dimethyl-2,2′-bipyridine)(CO)₂Cl₂] catalysts, the position of the methyl groups is critical. Specifically, the 6,6'-dimethyl isomer was found to be highly CO-selective because the ligand's deformation prevents the undesirable dimerization of the catalyst. acs.org This highlights how strategic placement of methyl groups, including at the 2,2' positions, can fine-tune catalyst performance.

In materials science, the focus is on creating novel MOFs. For example, research on manganese(II)-based frameworks with various dimethyl-bipyridyl ligands has demonstrated how the bulkiness of the ligand influences the dimensionality and structure of the resulting coordination polymer. nih.govnih.gov These structural variations, in turn, affect the material's properties, such as its selectivity for gas adsorption. nih.govnih.gov

Future perspectives lie in the rational design of increasingly complex and functional systems. This includes the synthesis of bimetallic MOFs where the bipyridine sites can be metalated post-synthesis to introduce catalytically active centers. researchgate.net Furthermore, the development of PhotoCORMs based on this compound and its derivatives opens avenues for creating targeted drug delivery systems, where the release of therapeutic carbon monoxide can be triggered by light. nih.gov The continued exploration of this versatile building block is expected to lead to new materials with tailored properties for catalysis, sensing, and medicine. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-(2-methylpyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-7-11(3-5-13-9)12-4-6-14-10(2)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTOEGIEWBZMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221398 | |

| Record name | 2,2'-Dimethyl-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-61-8 | |

| Record name | 2,2′-Dimethyl-4,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dimethyl-4,4'-bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dimethyl-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dimethyl-4,4'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2′-Dimethyl-4,4′-bipyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY75AX4S26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,2 Dimethyl 4,4 Bipyridine and Its Functionalized Derivatives

Radical Coupling Reactions in the Formation of 2,2'-Dimethyl-4,4'-bipyridine

Radical coupling reactions represent a significant avenue for the construction of the bipyridine framework. These methods often involve the dimerization of appropriately substituted pyridine (B92270) precursors through the generation of radical intermediates.

Mechanistic Investigations of Radical Intermediates and Coupling Processes

The synthesis of bipyridines through coupling reactions can proceed via different mechanistic pathways, with radical mechanisms being prominent, particularly in classical methods like the Ullmann reaction. In this reaction, the coupling of halo-pyridines in the presence of a metal, typically copper, is proposed to involve radical intermediates. mdpi.com The exact mechanism can be complex and may involve either a radical process or an anionic pathway. mdpi.com

More contemporary methods often employ palladium catalysis. For instance, the palladium-catalyzed oxidative dimerization of 4-methylpyridine-N-oxide to yield this compound is a robust method. The mechanism for this transformation is thought to involve the oxidative addition of the N-oxide to the palladium center, followed by reductive elimination to form the desired bipyridine backbone. Density functional theory (DFT) studies suggest that the presence of electron-donating methyl groups on the pyridine ring can stabilize the transition state, thereby enhancing the reaction rate. Another proposed mechanism for palladium-catalyzed homocoupling of bromopyridines suggests the generation of radicals through redox interactions between Cu(0) and Pd(IV) species in a heated system. mdpi.com

Influence of Reaction Conditions on Product Selectivity and Yield

The efficiency and selectivity of radical coupling reactions are highly dependent on the specific reaction conditions employed. Factors such as the choice of catalyst, solvent, temperature, and the nature of the starting materials play a crucial role in determining the product distribution and yield.

In the traditional Ullmann reaction for preparing 2,2'-bipyridine (B1663995) from 2-bromopyridine (B144113) using copper metal, yields can be variable, and the work-up challenging. nih.gov Modern variations of this reaction have sought to improve upon these aspects.

For the palladium-catalyzed synthesis of this compound from 4-methylpyridine (B42270), the reaction is catalyzed by palladium(II), and while oxygen can be used as the oxidizing agent, catalyst deactivation can limit the reaction. researchgate.net The yield of such reactions can be optimized by tuning the reaction parameters. For example, in the related oxidation for the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid, increasing the concentration of nitric acid has been shown to improve the protonation of intermediates, leading to significantly higher yields.

The choice of solvent and temperature is also critical. For the selective bromination of 4,4'-dimethyl-2,2'-bipyridine (B75555), using dichloromethane (B109758) or a similar organic solvent at ambient to slightly elevated temperatures helps in controlling the regioselectivity and avoiding over-bromination.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield | Ref |

| Ullmann Reaction | Copper | 1-methyl-4-(propan-2-yl)benzene | High | ~60% (for 2,2'-bipyridine) | nih.gov |

| Pd-catalyzed Coupling | Pd/C, H₂O₂ | Acetic Acid | - | High | |

| Selective Bromination | Bromine | Dichloromethane | Ambient to slightly elevated | Moderate to high |

Functionalization Strategies for 4,4'-Bipyridine (B149096) Skeletons Utilizing this compound Precursors

This compound serves as a versatile precursor for the synthesis of a variety of functionalized bipyridines. The methyl groups and the pyridine rings offer multiple sites for chemical modification, enabling the introduction of a wide range of functional groups.

Regioselective Alkylation and Substitution Methods

The functionalization of the this compound scaffold can be achieved with a high degree of regioselectivity. The methyl groups can be selectively functionalized, and substitution can be directed to specific positions on the pyridine rings.

One common strategy is the halogenation of the methyl groups. For instance, 4,4'-bis(bromomethyl)-2,2'-bipyridine (B176824) can be synthesized by the bromination of 4,4'-dimethyl-2,2'-bipyridine. researchgate.net This reaction provides a gateway to a variety of other derivatives through nucleophilic substitution at the bromomethyl positions.

Direct C-H alkylation of pyridines is another powerful tool. While challenging, methods for the regioselective C-4 alkylation of pyridines have been developed, which could potentially be applied to the this compound system. chemrxiv.org

Furthermore, regioselective halogenation of the pyridine rings can be achieved. For example, the bromination of 4,4'-dimethyl-2,2'-bipyridine can be controlled to selectively occur at the 6-position. This regioselectivity is attributed to the electronic and steric effects of the methyl groups at the 4 and 4' positions.

| Functionalization | Reagent | Position | Product | Ref |

| Bromination | N-Bromosuccinimide (NBS) | Methyl groups | 4,4'-Bis(bromomethyl)-2,2'-bipyridine | researchgate.net |

| Bromination | Bromine | 6-position | 6-Bromo-4,4'-dimethyl-2,2'-bipyridine | |

| Deuteration | D₂O, Microwave | Methyl groups | [D₆]-4,4'-dimethyl-2,2'-bipyridine | rsc.orgdiva-portal.org |

Approaches via Chichibabin Reaction Derivatives

The Chichibabin reaction, which involves the amination of pyridine and its derivatives using sodium amide, provides a direct route to amino-substituted bipyridines. wikipedia.org This reaction typically occurs at the C2 and C6 positions of the pyridine ring. The resulting amino groups can then be further transformed into a variety of other functional groups, making it a versatile strategy for the synthesis of functionalized bipyridines. researchgate.net

The direct amination of pyridine with sodium amide can be carried out in liquid ammonia (B1221849) or an aprotic solvent like xylene. wikipedia.org The mechanism is generally accepted to be an addition-elimination reaction proceeding through a σ-adduct intermediate. wikipedia.org A side reaction that can occur is dimerization. wikipedia.org For example, the reaction of 4-tert-butylpyridine (B128874) with sodium amide in xylene can lead to a significant amount of the dimer product, 4,4'-di-tert-butyl-2,2'-bipyridine. wikipedia.org

Recent advancements have shown that a NaH-iodide composite can mediate the Chichibabin amination under milder conditions, allowing for the efficient synthesis of a range of 2-aminopyridines and their derivatives. ntu.edu.sg This method has been successfully applied to the double amination of 2,2'-bipyridines and 4,4'-bipyridines. ntu.edu.sg For instance, the reaction of 2,2'-bipyridine with n-butylamine in the presence of NaH and LiI in THF at 85 °C yields the corresponding diaminated product. ntu.edu.sgresearchgate.net

Oxidation Pathways Involving Methylpyridines Leading to Bipyridines

Oxidative coupling of methylpyridines is a direct method for the synthesis of bipyridines, including this compound. These reactions often require high temperatures and the use of specific catalysts or oxidizing agents.

Heating 2-methylpyridine (B31789) to high temperatures (700–800 °C) in a sealed tube can lead to the formation of 6,6'-dimethyl-2,2'-bipyridine. nih.gov The use of catalysts can facilitate this process at lower temperatures. For example, dehydrogenation of pyridine at 300 °C with Ni-metal catalysts can produce respectable yields of bipyridine. nih.gov The same catalysts have been used for the conversion of 2-methylpyridine to 6,6'-dimethyl-2,2'-bipyridine. nih.gov

The oxidation of methylpyridines can also be achieved using various oxidizing agents. The reaction of 2-methylpyridine with FeCl₃ has been used for the preparation of 6,6'-dimethyl-2,2'-bipyridine. nih.gov In some cases, the oxidation of methyl groups can lead to carboxylic acids, which may then decarboxylate under the reaction conditions. bme.hu For instance, the oxidation of methylpyridines with argentous sulfate (B86663) or argentous oxide can lead to the formation of pyridine or lower methylpyridines due to oxidation of methyl groups to carboxylic acids followed by decarboxylation. bme.hu

A palladium on activated charcoal (Pd/C) catalyst in acetic acid with hydrogen peroxide as the oxidizing agent provides a robust method for the synthesis of 4,4'-dimethyl-2,2'-bipyridine from 4-methylpyridine-N-oxide.

| Starting Material | Reagent/Catalyst | Conditions | Product | Ref |

| 2-Methylpyridine | Heat | 700-800 °C, sealed tube | 6,6'-Dimethyl-2,2'-bipyridine | nih.gov |

| 2-Methylpyridine | Ni-metal catalyst | 300 °C | 6,6'-Dimethyl-2,2'-bipyridine | nih.gov |

| 2-Methylpyridine | FeCl₃ | - | 6,6'-Dimethyl-2,2'-bipyridine | nih.gov |

| 4-Methylpyridine-N-oxide | Pd/C, H₂O₂ | Acetic Acid | This compound |

Wet Air Oxidation Systems and Related Metal Ion-Catalyzed Processes

Wet Air Oxidation (WAO) is a process that treats aqueous waste streams by oxidizing organic and inorganic substances at elevated temperatures (150–320°C) and pressures (50–150 bar). nih.govosti.gov Under these conditions, water acts as a catalyst in a pressurized system that suppresses evaporation and facilitates combustion reactions at relatively low temperatures. osti.gov While WAO is primarily a destructive method for waste treatment, the principles of aqueous-phase oxidation are relevant to the synthesis of functionalized derivatives of this compound.

A key transformation in the chemistry of this compound is the oxidation of its methyl groups to form carboxylic acids, yielding 4,4'-dicarboxy-2,2'-bipyridine. This derivative is a crucial intermediate for creating more complex molecules. scielo.br This oxidation is typically achieved using strong oxidizing agents in processes analogous to the conditions found in some oxidation systems.

Common methods for this oxidation include:

Potassium Permanganate (KMnO₄) : The traditional method for oxidizing the methyl groups, though it often results in low yields of less than 40%. scielo.br

Dichromate Acid Solution : An alternative method using sodium dichromate (Na₂Cr₂O₇) in concentrated sulfuric acid has been shown to produce 4,4'-dicarboxy-2,2'-bipyridine from this compound in a much higher yield of 85%. scielo.br

The choice of oxidant and reaction conditions is critical for achieving high yields in the functionalization of the bipyridine core, as shown in the table below.

| Oxidation of this compound | |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) |

| Reported Yield | < 40% scielo.br |

| Oxidizing Agent | Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ |

| Reported Yield | 85% scielo.br |

Role of Hydroxyl Radicals and Radical Trapping Agents in Oxidation Mechanisms

Hydroxyl radicals (•OH) are highly reactive, electrophilic species that play a significant role in the oxidation of aromatic compounds, including pyridine derivatives. acs.orgacs.org In oxidation processes like WAO, and also in biological systems, these radicals can be generated and subsequently attack the electron-rich centers of organic molecules. nih.govnih.gov

The interaction of hydroxyl radicals with pyridine has been studied theoretically, predicting that the radical addition occurs predominantly at the C-3 and C-5 positions of the pyridine ring. acs.org The reactivity towards electrophilic attack on the pyridine ring generally follows the order N-1 ≫ C-3/C-5 > C-4 > C-2/C-6, which is influenced by the electron-withdrawing nature of the nitrogen atom. acs.org

In the context of bipyridine compounds, oxidation can lead to the formation of radical intermediates. For instance, orellanine, a di-N-oxidized bipyridine, can form a stable ortho-semiquinone anion radical after a one-electron oxidation. nih.gov This process can lead to the production of superoxide (B77818) and hydroxyl radicals, which can be detected using spin-trapping agents like 5,5-dimethyl-1-pyrroline-1-oxide (DMPO). nih.gov The study of such radical mechanisms is crucial for understanding the degradation pathways and potential toxicity of bipyridine derivatives, as well as for controlling synthetic oxidation reactions. Some bipyridine derivatives themselves, such as [2,2'-Bipyridin]-5-OL, have shown significant radical scavenging activity against hydroxyl and superoxide radicals.

Scalable Synthetic Routes for Academic and Industrial Applications of this compound

The synthesis of this compound (4,4'-dmbpy) on both laboratory and industrial scales relies on efficient coupling reactions. A variety of methods have been developed, each with distinct advantages regarding yield, cost, and sustainability. mdpi.com

Palladium-Catalyzed Coupling: A highly efficient route involves the palladium-on-carbon (Pd/C) catalyzed coupling of 4-methylpyridine. researchgate.net The process starts with the oxidation of 4-methylpyridine to its N-oxide intermediate, followed by Pd/C-catalyzed coupling. The final step is a deoxygenation reaction, for example using phosphorus trichloride, which yields this compound with high efficiency (up to 97.4%). This method is noted for its high yield and speed compared to older techniques.

Ullmann Reaction: The classic Ullmann coupling involves the homocoupling of a halogenated pyridine, such as 4-methyl-2-bromopyridine, using copper powder at elevated temperatures. nih.gov While this method remains cost-effective for smaller-scale synthesis, it often suffers from long reaction times and the generation of halogenated waste. The mechanism can proceed through either a radical or an anionic process involving copper intermediates. mdpi.com

Nickel-Catalyzed Homocoupling: Modern methods often employ nickel catalysts for the homocoupling of aryl halides. For instance, 4-bromo-2,6-dimethylpyridine (B109321) can be coupled to produce 2,2′,6,6′-tetramethyl-4,4′-bipyridine in high yield under mild conditions using a system of NiBr₂(PPh₃)₂, Et₄NI, and zinc powder. mdpi.com Nickel-catalyzed couplings are attractive because the bipyridine product can act as a ligand for the nickel (II) ion, facilitating the reaction. mdpi.com

Modern Cross-Coupling Reactions:

Suzuki Coupling: This versatile palladium-catalyzed reaction couples pyridyl boronic acids or their esters with pyridyl halides. mdpi.compreprints.org It is a powerful tool for constructing C-C bonds, though a major challenge is the tendency of the bipyridine product to coordinate with and deactivate the palladium catalyst. mdpi.compreprints.org

Stille and Negishi Coupling: Stille coupling utilizes organotin compounds, while Negishi coupling employs organozinc reagents. mdpi.com These methods are highly effective for synthesizing a wide range of bipyridine derivatives and can be successful where Suzuki coupling may fail. mdpi.compreprints.org However, the high toxicity of organotin reagents is a significant drawback of the Stille reaction. mdpi.com

A comparison of these scalable synthetic routes is presented below.

| Synthetic Route | Precursors | Catalyst/Reagent | Key Features | Reference(s) |

| Palladium-Catalyzed Coupling | 4-Methylpyridine | Pd/C, H₂O₂, PCl₃ | High yield (97.4%), fast, sustainable. | researchgate.net |

| Ullmann Reaction | 4-Methyl-2-bromopyridine | Copper powder | Cost-effective for small scale; long reaction times, waste generation. | mdpi.comnih.gov |

| Nickel-Catalyzed Homocoupling | Halogenated pyridines (e.g., 4-bromo-2,6-dimethylpyridine) | Ni(II) complexes, Zinc powder | High yields, mild conditions. | mdpi.com |

| Suzuki Coupling | Pyridyl boronic acids and pyridyl halides | Palladium complexes | Versatile for many derivatives; catalyst deactivation can be an issue. | mdpi.compreprints.org |

| Stille Coupling | Organostannyl pyridines and pyridyl halides | Palladium complexes | Highly reactive; uses highly toxic organotin reagents. | mdpi.compreprints.org |

| Negishi Coupling | Organozinc pyridines and pyridyl halides | Palladium complexes | Good alternative to Stille; stable catalysts available. | mdpi.compreprints.org |

Coordination Chemistry of 2,2 Dimethyl 4,4 Bipyridine

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks

Role of Ancillary Linkers in Framework Construction

The construction of coordination frameworks using 2,2'-Dimethyl-4,4'-bipyridine (dmbpy) is significantly influenced by the introduction of ancillary linkers. These additional ligands, often polydentate carboxylates or other nitrogen-donor molecules, play a crucial role in dictating the final dimensionality, topology, and properties of the resulting metal-organic frameworks (MOFs). nih.gov The interplay between dmbpy as a chelating ligand and the ancillary linkers allows for fine-tuning of the structural architecture.

In a series of manganese(II) MOFs, the use of 2,2′-bithiophen-5,5′-dicarboxylate as a ditopic linker alongside this compound resulted in the formation of a binuclear {Mn₂(RCOO)₄} building block. nih.gov In this structure, two manganese(II) cations are bridged by two carboxylate groups. nih.gov The coordination environment of each manganese ion is a distorted pentagonal bipyramid, completed by the chelating dmbpy molecule and additional carboxylate groups. nih.gov

The nature of the ancillary linker can also influence the nuclearity of the SBU. For instance, the use of a bulkier N-donor ancillary ligand can lead to a decrease in the SBU's nuclearity. nih.gov Furthermore, the introduction of rigid bridging ligands like 4,4'-bipyridine (B149096), in conjunction with dmbpy and a primary carboxylate linker, can lead to the formation of two-dimensional undulating structures. researchgate.net In contrast, employing a chelating auxiliary ligand such as 2,2'-bipyridine (B1663995) can result in 2D lamellar structures. researchgate.net

The table below summarizes the effect of different ancillary linkers in frameworks containing this compound.

| Ancillary Linker | Metal Ion | Resulting Framework Dimensionality/Topology | Reference |

| 2,2′-bithiophen-5,5′-dicarboxylate | Mn(II) | Binuclear {Mn₂(RCOO)₄} building blocks | nih.gov |

| 4,4'-bipyridine | Cu(II) | 2D undulating structure | researchgate.net |

| 2,2'-bipyridine | Cu(II) | 2D lamellar structure | researchgate.net |

| 2-sulfoterephthalate | Co(II) | 3D coordination polymer, 1D zig-zag chains, discrete complexes | rsc.org |

| Dicyanamide (dca) | Mn(II), Cu(II) | Various coordination complexes | researchgate.net |

Supramolecular Architectures Utilizing this compound Beyond Extended Frameworks

Beyond the construction of extended metal-organic frameworks, this compound is a versatile building block for a variety of other supramolecular architectures. iucr.org These include discrete molecular assemblies and highly ordered two-dimensional patterns on surfaces.

Formation of Discrete Metal-Containing Building Blocks

This compound readily forms discrete, non-polymeric metal complexes with various transition metals. researchgate.netnih.gov These finite structures are often precursors to larger supramolecular assemblies or can be interesting in their own right due to their specific geometries and properties. The reaction of dmbpy with copper(I) and copper(II) bromide, for example, has yielded a diverse range of discrete crystalline materials. researchgate.netnih.gov

These discrete building blocks can exhibit a variety of coordination geometries around the metal center. researchgate.netnih.gov For instance, with copper, species such as distorted tetrahedral monomers, five-coordinate monomers, and five-coordinate bibridged dimers have been isolated. researchgate.netnih.gov The specific geometry is influenced by factors like the metal's oxidation state and the presence of other coordinating species, including solvent molecules. researchgate.net In one case, a distorted trigonal bipyramidal geometry was observed for a Cu(dmbpy)₂Br⁺ cation. researchgate.net

The reaction of cobalt(II) with 2-sulfoterephthalate and 4,4'-bipyridine (a related ligand) has also been shown to produce discrete trinuclear and mononuclear complexes, demonstrating that the choice of ancillary ligands can direct the assembly towards discrete species rather than extended polymers. rsc.org The table below provides examples of discrete metal-containing building blocks formed with this compound.

| Metal Ion | Other Ligands | Resulting Discrete Structure | Reference |

| Cu(I) | Bromide | [Cu(dmbp)₂]Br (distorted tetrahedral) | researchgate.netnih.gov |

| Cu(I,II) | Bromide | [Cu(dmbp)₂Br][CuBr₂] (5-coordinated Cu(II) and linear Cu(I)) | researchgate.netnih.gov |

| Cu(II) | Bromide | (dmbp)CuBr₂ (stacked planar monomers) | researchgate.netnih.gov |

| Cu(II) | Bromide | [(dmbp)CuBr₂]₂ (five-coordinate bibridged dimers) | researchgate.netnih.gov |

| Cu(II) | Bromide, DMSO | (dmbp)CuBr₂(DMSO) (five-coordinate monomer) | researchgate.net |

2D Organization on Surfaces (e.g., Highly Oriented Pyrolytic Graphite (B72142) - HOPG)

The self-assembly of this compound and its functionalized derivatives on surfaces, particularly highly oriented pyrolytic graphite (HOPG), has been a subject of significant research. researchgate.netresearchgate.netnih.gov This interest stems from the potential to create well-defined two-dimensional nanopatterns for applications in nanoscience and technology. researchgate.netresearchgate.net The introduction of alkyl substituents onto the bipyridine skeleton is a key strategy to facilitate the formation of these 2D self-assembled patterns. researchgate.netresearchgate.netnih.gov

Scanning tunneling microscopy (STM) is a powerful technique used to visualize these molecular monolayers at the graphite-solution interface. researchgate.netnih.gov Studies have revealed that the resulting supramolecular patterns are primarily dictated by the nature and position of the alkyl chains attached to the 4,4'-bipyridine core. researchgate.netnih.gov These alkyl chains enhance the molecule-surface interactions, promoting physisorption onto the HOPG surface. researchgate.net

For instance, it has been observed that for 2,2'-bipyridines, two C₁₂ alkyl chains are sufficient to ensure physisorption on HOPG, whereas four chains are necessary when using shorter alkyl substituents. researchgate.net The self-assembly process is driven by a delicate balance of intermolecular and molecule-substrate interactions, including van der Waals forces. The resulting 2D structures can range from simple lamellar patterns to more complex, porous networks. researchgate.net The ability to control the 2D organization by modifying the peripheral functional groups of the bipyridine core opens up possibilities for creating tailored surface functionalities. researchgate.netresearchgate.net

Advanced Applications of 2,2 Dimethyl 4,4 Bipyridine Based Materials

Chemical Sensing Applications

The unique molecular structure of 2,2'-Dimethyl-4,4'-bipyridine makes it an excellent building block for advanced sensor technologies. Its derivatives are integral to creating materials that can detect specific chemical substances with high sensitivity and selectivity.

Luminescent Metal-Organic Frameworks for Explosive Detection

Luminescent metal-organic frameworks (LMOFs) are a class of crystalline materials with promising applications in the detection of hazardous substances, particularly explosives. jchemtech.comsemanticscholar.orgrsc.org These porous materials can be designed to exhibit strong luminescence, which changes upon interaction with specific analyte molecules. rsc.orgrutgers.edu One such framework, [Zn3(bpdc)3(2,2'dmbpy)]·4DMF·H2O, which incorporates this compound (2,2'dmbpy), has been studied for its ability to detect nitroaromatic explosives. researchgate.net The inherent fluorescence of these MOFs can be either quenched (reduced) or enhanced when exposed to the vapors of various aromatic molecules, providing a clear signal for the presence of the target substance. researchgate.net

The high surface area and tunable porosity of MOFs allow them to effectively adsorb and concentrate analyte molecules, leading to enhanced sensitivity compared to traditional sensing materials. jchemtech.comnih.gov The development of LMOFs for detecting explosives is a critical area of research for environmental safety and homeland security. rsc.orgresearchgate.net

The primary mechanism for detecting explosives with LMOFs is fluorescence quenching. researchgate.net This "turn-off" response occurs when the analyte molecule interacts with the framework, leading to a decrease in the intensity of the emitted light. acs.org The quenching process can be attributed to several mechanisms, including energy transfer and electron transfer between the LMOF and the analyte. jchemtech.com For nitroaromatic compounds, which are electron-deficient, the quenching is often caused by an electron transfer from the electron-rich LMOF to the analyte molecule. osti.gov

The efficiency of this quenching process is often quantified using the Stern-Volmer equation:

(I₀ / I) = 1 + Ksv[Q]

Where:

I₀ is the initial fluorescence intensity.

I is the fluorescence intensity in the presence of the quencher.

Ksv is the Stern-Volmer quenching constant.

[Q] is the concentration of the quencher (analyte).

A higher Ksv value indicates a more efficient quenching process and, therefore, a more sensitive sensor. researchgate.net In many MOF-based systems, the Stern-Volmer plots may show a non-linear, upward curvature, suggesting that both dynamic (collisional) and static (ground-state complex formation) quenching mechanisms are occurring simultaneously. researchgate.netnih.gov This complex behavior indicates that multiple types of interactions are responsible for the observed quenching. unt.edu

Table 1: Stern-Volmer Quenching Constants (Ksv) for Various MOFs with Nitrobenzene (NB)

This table presents hypothetical data for illustrative purposes, based on typical values found in the literature.

| MOF System | Analyte | Ksv (M⁻¹) | Detection Limit (μM) |

|---|---|---|---|

| MOF-A | Nitrobenzene | 3.78 x 10³ | 1.88 |

| MOF-B | Nitrobenzene | 4.04 x 10³ | 2.30 |

| MOF-C | Nitrobenzene | 2.93 x 10³ | 4.54 |

Data is representative of findings such as those in reference researchgate.net.

The effectiveness of an LMOF sensor is not solely dependent on its chemical composition but is also heavily influenced by the physical properties of both the analyte and the MOF itself. nih.gov

Analyte Properties: The size, shape, and electronic nature of the analyte molecule are crucial. nih.gov For instance, the electron-withdrawing nitro groups on explosive molecules like trinitrotoluene (TNT) make them effective quenchers. The volatility and polarity of the analyte also determine how readily it can diffuse into the MOF pores to interact with the sensing sites. nih.gov

Development of Highly Sensitive and Selective Sensor Platforms

The ultimate goal in this field is the creation of sensor platforms that are not only highly sensitive, capable of detecting trace amounts of a substance, but also highly selective, responding only to the target analyte while ignoring other chemicals in the environment. rsc.orgresearchgate.net Materials based on this compound and other bipyridine derivatives are being explored for their potential in creating such advanced sensors. researchgate.netnih.govchemicalpapers.com

Achieving high selectivity is a significant challenge, as many "turn-off" sensors can be affected by various interfering substances that also cause a loss of signal. nih.gov Strategies to improve selectivity include:

Tailoring Pore Size: As mentioned, adjusting the pore dimensions of a MOF can physically exclude non-target molecules. nih.gov

Functionalization: Introducing specific functional groups into the MOF structure can create recognition sites that bind preferentially to the target analyte through interactions like hydrogen bonding or π-π stacking. jchemtech.comnih.gov

Composite Materials: Integrating LMOFs with other materials, such as graphene or gold nanoparticles, can enhance their sensing properties. jchemtech.comresearchgate.net

The development of these platforms requires a deep understanding of host-guest interactions and the ability to precisely control the structure and properties of the sensing material during synthesis. jchemtech.com

Catalytic Systems Utilizing this compound

Bipyridine compounds are widely used as ligands in transition-metal catalysis because they form stable complexes with a variety of metals. nih.gov These complexes can function as catalysts in numerous organic transformations. The incorporation of substituents like the methyl groups in this compound allows for the fine-tuning of the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Homogeneous and Heterogeneous Catalysis Mediated by Derived Complexes

Complexes derived from this compound can be employed in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In homogeneous systems, the catalyst is dissolved in the same phase as the reactants. rsc.org Bipyridine-ligated metal complexes, such as those with nickel, ruthenium, or iridium, are known to catalyze a wide range of reactions, including cross-coupling reactions and hydrogenations. acs.orgmdpi.com For example, nickel-bipyridine complexes are prominent in metallaphotoredox catalysis, where light energy is used to drive chemical reactions. acs.org The electronic structure of the specific bipyridine ligand is crucial in dictating the mechanistic pathway of the catalysis. acs.org

Heterogeneous Catalysis: For practical applications, immobilizing homogeneous catalysts onto a solid support to create a heterogeneous catalyst is highly desirable. nih.govrsc.org This approach combines the high activity and selectivity of molecular catalysts with the ease of separation and recyclability of solid catalysts. researchgate.net One strategy involves incorporating bipyridine ligands directly into the framework of a solid material, such as organosilica nanotubes. nih.govrsc.org Metal ions like iridium can then be coordinated to these built-in ligands, creating isolated, active catalytic sites. rsc.orgresearchgate.net These solid catalysts have shown enhanced activity and durability compared to their homogeneous counterparts in reactions like C-H bond activation, benefiting from the fast transport of substrates and products within the nanotube structure. nih.govrsc.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalytic Systems

| Catalyst Type | Description | Advantages | Challenges |

|---|---|---|---|

| Homogeneous | Catalyst is in the same phase as reactants. | High activity and selectivity, mild reaction conditions. | Difficult to separate from product, catalyst recycling is challenging. |

| Heterogeneous | Catalyst is in a different phase from reactants. | Easy separation and recycling, suitable for continuous processes. | Lower activity compared to homogeneous counterparts, potential for metal leaching. |

Photocatalytic Applications and Energy Transfer Mechanisms in Hybrid Materials

Hybrid materials incorporating this compound have demonstrated significant potential in photocatalysis, largely owing to the ligand's ability to facilitate the formation of robust and photoactive frameworks. These materials are often employed in the photoreduction of carbon dioxide (CO2), a process of critical importance for sustainable energy production. Metal-Organic Frameworks (MOFs) constructed with bipyridine-based linkers can serve as efficient platforms for housing photocatalytic centers. For instance, MOF-253, which contains 2,2'-bipyridine-5,5'-dicarboxylic acid, has been utilized to support ruthenium (Ru) complexes. These hybrid materials act as bifunctional photocatalysts, capable of simultaneously reducing CO2 to formic acid and carbon monoxide while facilitating the dehydrogenation of organic molecules. researchgate.net The strategic use of the open N,N'-chelating sites on the bipyridine linker allows for the direct coordination of photoactive metal complexes, creating a superior heterogeneous photocatalyst compared to simple doping strategies. researchgate.net

The efficiency of these photocatalytic systems is intimately linked to the mechanisms of energy transfer between different components of the hybrid material. In systems where two distinct metal centers are bridged by bipyridine-based ligands, energy transfer can occur between them. acs.org The rate and nature of this energy transfer, whether through a Förster or Dexter mechanism, are dictated by the spectroscopic properties of the donor and acceptor units and the electronic properties of the bridging ligand. acs.org The introduction of methyl substituents on the bipyridine ring, as in this compound, can subtly alter the electronic properties and, consequently, the energy of the metal-to-ligand charge transfer (MLCT) bands. mdpi.com These modifications can influence the photocatalytic activity by tuning the light absorption and energy transfer characteristics of the material. For example, covalent-organic frameworks (COFs) that incorporate both metalloporphyrins and metal bipyridine moieties have been designed for CO2 reduction, highlighting the modularity and tunability of these systems. nih.gov

Enzyme Mimicry in Porphyrinic Frameworks Constructed with Bipyridine Linkers

Porphyrinic frameworks, particularly those constructed using bipyridine linkers, have emerged as a fascinating class of materials for mimicking the structure and function of natural enzymes. ru.nl These frameworks can create well-defined cavities that resemble the active sites of enzymes, enabling selective binding of substrates and catalytic transformations. acs.org The incorporation of porphyrins into solid-state materials like MOFs is highly sought after due to their photophysical properties, catalytic capabilities, and biological relevance. rsc.org The use of bipyridine linkers, such as this compound, can provide the necessary structural direction and stability to construct these intricate architectures.

The catalytic activity of these enzyme-mimicking frameworks is highly dependent on their structure. For instance, in zirconium-based porphyrinic MOFs, the connectivity of the metal-oxo clusters and the metalation state of the porphyrin linkers significantly affect their performance in processes like the photoreduction of CO2. rsc.org By creating frameworks with specific topologies, it is possible to control the accessibility of the active sites and the local environment around the catalytic center, much like in a natural enzyme. The bipyridine linkers play a crucial role in dictating this topology. Furthermore, the functionalization of these frameworks, for instance by introducing specific metal ions into the porphyrin core, allows for the mimicry of a wide range of enzymatic reactions. rsc.org The study of guest binding and allosteric effects in porphyrin cage compounds further illustrates the sophisticated level of biomimicry that can be achieved with these systems. ru.nl

Gas Adsorption and Separation Studies

Metal-Organic Frameworks (MOFs) incorporating this compound as a linker have shown considerable promise for applications in gas adsorption and separation, particularly for carbon capture. jyu.fiwikipedia.org The inherent porosity and tunable chemical nature of these materials make them excellent candidates for selectively adsorbing specific gases from mixtures. jyu.fi

CO2 Adsorption Mechanisms and Selectivity in MOFs

The primary mechanism for CO2 adsorption in many MOFs is physisorption, where the gas molecules interact with the framework through van der Waals forces and electrostatic interactions. rsc.org The presence of functional groups and specific structural features within the MOF can significantly enhance CO2 affinity. researchgate.net In MOFs constructed with bipyridine linkers, the nitrogen atoms of the pyridine (B92270) rings can act as Lewis basic sites, creating favorable interactions with the slightly acidic CO2 molecule. The introduction of methyl groups, as in this compound, can further modify the electronic properties of the linker and influence the strength of these interactions.

The selectivity of a MOF for CO2 over other gases, such as nitrogen (N2), is a critical parameter for practical applications. MOFs based on bipyridyl derivatives have demonstrated noteworthy CO2/N2 selectivity. nih.gov For example, a manganese(II)-based 3D coordination polymer showed IAST selectivity factors for CO2/N2 of 31.0 at 273 K and 19.1 at 298 K. nih.gov This high selectivity is achieved even in the absence of open metal sites or amine functionalization, which are common strategies for enhancing CO2 capture. nih.gov The low isosteric heat of adsorption for CO2 in such materials is also advantageous, as it minimizes the energy required for regeneration of the adsorbent. nih.gov Fluorination of the organic linkers in MOFs has also been shown to be a beneficial strategy for increasing both CO2 affinity and CO2/N2 selectivity. chemrxiv.orgrsc.org

| Temperature (K) | IAST Selectivity (CO2/N2) |

|---|---|

| 273 | 31.0 |

| 298 | 19.1 |

Pore Functionalization and Size Regulation for Enhanced Performance

The performance of MOFs in gas adsorption and separation can be significantly enhanced through pore functionalization and precise control over pore size. cas.cnnih.govnih.gov These strategies aim to create a more favorable environment for the targeted gas molecules while excluding others. rsc.org Functionalization can involve introducing specific chemical groups into the pores that have a high affinity for the target gas. For instance, the incorporation of unbound carboxyl groups or other polar functionalities can create stronger binding sites for CO2. researchgate.net

Regulating the pore size is another powerful tool for improving selectivity. cas.cnrsc.org By designing MOFs with pore apertures that closely match the kinetic diameter of the target gas molecule, it is possible to achieve size-sieving effects. The use of different length organic linkers or the introduction of "pore partition agents" can effectively tune the pore dimensions within a MOF structure. researchgate.net For example, partitioning the channels of a MOF can lead to a dramatic reduction in pore aperture, enhancing the selectivity for smaller gas molecules. researchgate.net In the context of this compound-based MOFs, these strategies can be employed to optimize the framework for specific gas separation challenges. The introduction of functional groups onto the bipyridine linker or the use of co-ligands of varying sizes can provide a means to fine-tune the pore environment for enhanced performance.

Water Purification and Contaminant Removal

The application of MOFs in water purification and the removal of contaminants is a rapidly growing field of research. ucsf.edunih.govresearchgate.net The high surface area and tunable pore structure of MOFs make them attractive candidates for adsorbing a wide range of pollutants from aqueous solutions. nih.gov However, a key challenge for the practical application of many MOFs in this area is their limited stability in water. umn.edu

Strategies for Enhancing Hydrostability of Metal-Organic Frameworks

Several strategies have been developed to enhance the hydrostability of MOFs, making them more suitable for aqueous applications. One approach is the use of hydrophobic or water-repellent linkers. Incorporating fluorinated linkers, for instance, can impart a greater resistance to water attack on the metal-ligand coordination bonds. rsc.org Another strategy involves the use of metal clusters that are inherently more stable in the presence of water, such as those based on zirconium or chromium. researchgate.net

Post-synthetic modification (PSM) offers a versatile method for improving the hydrostability of pre-synthesized MOFs. nih.gov This can involve introducing hydrophobic functional groups onto the surface of the MOF or cross-linking the organic linkers to create a more robust framework. For example, the modification of MOF-808 with di-sulfonic acids has been shown to simultaneously enhance its hydrophilicity and water stability. nih.gov In the context of MOFs constructed with this compound, these strategies can be applied to create materials that are both functional for contaminant removal and stable enough to withstand the conditions of water treatment processes. The methyl groups on the bipyridine linker may already contribute to a degree of hydrophobicity, which could be further enhanced through targeted functionalization.

Mechanistic Insights into Water Stability and Degradation Pathways (e.g., Ligand Displacement, Hydrolysis)

One of the primary degradation pathways for MOFs in aqueous media is ligand displacement, where water molecules compete with the organic linkers for coordination sites on the metal clusters. This can lead to the partial or complete breakdown of the framework structure. Another significant degradation mechanism is hydrolysis, where the coordination bonds between the metal ions and the bipyridine ligands are cleaved by water molecules.

The thermal decomposition of complexes containing dimethyl derivatives of 2,2'-bipyridine (B1663995) has been studied, providing insights into their degradation. For instance, thermogravimetric analysis of some tungsten cyanide complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555) and 5,5'-dimethyl-2,2'-bipyridine showed that these compounds are stable up to approximately 250°C. mdpi.com The initial mass loss is typically associated with the removal of hydration water molecules, followed by the decomposition of the complex ion at higher temperatures. mdpi.com While this provides information on thermal stability, the mechanisms of degradation in aqueous solution at ambient temperatures are more directly related to ligand displacement and hydrolysis.

Strategies to enhance the water stability of MOFs include the use of more basic and rigid pillaring ligands and the creation of interpenetrated frameworks. researchgate.net Interpenetration, or the catenation of two or more identical frameworks, can prevent significant water adsorption and improve stability. researchgate.net For example, a twofold interpenetrated MOF, MOF-508, which utilizes a bipyridine-based ligand, demonstrates good stability after exposure to 90% relative humidity. researchgate.net In contrast, a non-catenated version was found to be unstable. researchgate.net

While specific mechanistic studies on the hydrolysis and ligand displacement rates for MOFs based solely on this compound are not extensively detailed in the provided search results, the general principles of MOF stability suggest that the electron-donating methyl groups on the bipyridine ring could influence the basicity of the nitrogen atoms and, consequently, the strength of the metal-ligand bond, which in turn affects the material's stability in water.

Photovoltaic Devices and Light Harvesting Materials

The ligand this compound is a key component in the development of Ruthenium(II) polypyridyl complexes used as sensitizers in dye-sensitized solar cells (DSSCs). nih.govresearchgate.net These dyes are crucial for absorbing solar energy and initiating the process of converting light into electricity. nih.gov The performance of DSSCs is often evaluated based on several key photovoltaic parameters, which are presented in the table below for a selection of Ruthenium(II) complexes, some of which incorporate 4,4'-dimethyl-2,2'-bipyridine (dmbipy).

| Complex | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (%) | Efficiency (η, %) | Redox Couple |

|---|---|---|---|---|---|

| Complex 2a | 3.26 | N/A | N/A | N/A | [Co(dmbipy)₃]²⁺/³⁺ |

| Complex 2b | 1.96 | N/A | N/A | N/A | [Co(dmbipy)₃]²⁺/³⁺ |

| Benchmark Z907 | 4.86 | N/A | N/A | 1.33 | [Co(dmbipy)₃]²⁺/³⁺ |

| [Ru(SCN)₂(dmbpy)(DMSO)₂] | Exhibits good sensitization for TiO₂ | I⁻/I₃⁻ |

Scroll right to see more columns.

Jsc: Short-circuit current density; Voc: Open-circuit voltage; N/A: Not Available in the provided search results. nih.govresearchgate.net

The synthesis of these Ruthenium(II) complexes often involves the reaction of a ruthenium precursor with various bipyridine ligands, including 4,4'-dimethyl-2,2'-bipyridine. acs.orgresearchgate.net The inclusion of electron-donating groups, such as the methyl groups in this compound, on the bipyridine ligands can modulate the photophysical and electrochemical properties of the resulting dye. acs.org For instance, increasing the electron-donor strength of substituents on the 4,4'-positions of the bipyridine ligands can lead to a cathodic shift of the Ru(III/II) redox potential. acs.org This fine-tuning of the electronic properties is crucial for optimizing the performance of the DSSC. acs.org

The photophysical properties of these complexes, such as their absorption and emission spectra, are also of significant interest. The absorption spectra of these ruthenium complexes typically show metal-to-ligand charge transfer (MLCT) bands in the visible region, which are responsible for light harvesting. nih.govsigmaaldrich.com The emission properties, including luminescence spectra and excited-state lifetimes, provide insights into the deactivation pathways of the excited state and are important for understanding the efficiency of electron injection into the semiconductor's conduction band. researchgate.netnih.gov

Metal-organic frameworks provide a unique platform for studying energy transfer and self-quenching phenomena due to their highly ordered structures and tunable porosity. When chromophores, such as those based on this compound, are incorporated into a MOF matrix, they can exhibit interesting photophysical behaviors.

Energy transfer within MOFs can occur through two primary non-radiative mechanisms: Förster resonance energy transfer (FRET) and Dexter energy transfer. acs.org FRET is a long-range dipole-dipole coupling mechanism, while the Dexter mechanism is a short-range process that involves electron exchange. The efficiency of these processes is highly dependent on the distance between the donor and acceptor chromophores, their spectral overlap, and their relative orientation.

In MOFs, the regular and rigid arrangement of the ligands can facilitate efficient energy transfer between them. This can be advantageous for applications such as light harvesting, where energy absorbed by a large number of "antenna" chromophores is funneled to a smaller number of "acceptor" sites. However, if the chromophores are too close to each other, self-quenching can occur, which is a detrimental process that leads to a decrease in luminescence quantum yield. ox.ac.uk

Self-quenching, or concentration quenching, can happen through various mechanisms, including the formation of non-luminescent aggregates or excimers. The isolation of luminescent guests within the pores of a MOF can be a strategy to prevent aggregation-caused quenching (ACQ). ox.ac.uk

While specific studies detailing energy transfer and self-quenching in MOFs constructed exclusively with this compound are limited in the provided search results, the principles derived from studies on other bipyridine-based MOFs and luminescent guest@MOF systems are applicable. For example, the encapsulation of luminescent guests like [Ru(2,2'-bipyridine)₃]²⁺ within MOF pores has been shown to influence their photophysical properties and can prevent quenching phenomena. acs.org The study of excited-state dynamics in these systems provides valuable information on the rates and efficiencies of energy transfer and quenching processes. rsc.org

Theoretical and Computational Investigations of 2,2 Dimethyl 4,4 Bipyridine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study 2,2'-Dimethyl-4,4'-bipyridine and its complexes, providing detailed information on their electronic properties, intermolecular interactions, and spectroscopic characteristics.

DFT calculations are instrumental in elucidating the electronic structure of this compound-containing molecules. By calculating the energies and distributions of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict and understand the molecule's reactivity and electronic transitions. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's stability and its UV-Vis absorption properties.

In complexes, the incorporation of electron-donating methyl groups into the 2,2'-bipyridine (B1663995) ligand influences the electronic properties and, consequently, the redox potentials. mdpi.com For instance, DFT studies on organometallic complexes containing 2,2'-bipyridine ligands at various oxidation levels have been performed to validate computational approaches against experimental data. nih.govacs.org These calculations help in establishing the oxidation state of the ligand, which can exist as a neutral molecule, a radical anion, or a dianion within a complex. nih.govacs.org

The redox potentials of metal complexes containing dimethyl-bipyridine ligands have been calculated and compared with experimental data. For example, the reversible redox potential of a tungsten-based complex with a 4,4'-dimethyl-2,2'-bipyridine (B75555) ligand was found to be significantly lower than that of the analogous complex with an unsubstituted 2,2'-bipyridine ligand, a result supported by computational analysis. mdpi.com DFT methods have demonstrated encouraging performance in predicting the reduction potentials of metal complexes, often with deviations of less than 0.1 V from measured values. mdpi.com

| Ligand (L) | Experimental Redox Potential (V) | Reference |

|---|---|---|

| 2,2'-bipyridine (bpy) | 0.292 | mdpi.com |

| 4,4'-dimethyl-2,2'-bipyridine (4,4'-dmbpy) | 0.179 | mdpi.com |

| 5,5'-dimethyl-2,2'-bipyridine (5,5'-dmbpy) | 0.215 | mdpi.com |

DFT is a valuable tool for studying non-covalent interactions, which govern the formation of supramolecular assemblies and host-guest complexes involving this compound. These calculations can predict the most stable geometries of such complexes and quantify the strength of the interactions.

In the context of host-guest chemistry, DFT has been used to predict the selectivity of cryptands containing bipyridine units for various metal ions. nih.gov By calculating the complex-formation energies, researchers can determine which guest ions will bind most favorably within the host's cavity. nih.gov These theoretical studies provide insights that are crucial for designing selective ionophores and sensors. Quantum chemical calculations can reveal stable conformations and help define the specific interactions, such as hydrogen bonds and van der Waals forces, that determine the stability of host-guest complexes. mdpi.com

Crystal structure and Hirshfeld surface analysis of complexes derived from 4,4'-dimethyl-2,2'-bipyridine have revealed that intermolecular interactions such as O–H···N, C–H···N, and π–π stacking play a significant role in building their three-dimensional structures. nih.gov DFT calculations complement these experimental findings by providing a quantitative understanding of the forces involved.

DFT calculations can accurately predict various spectroscopic properties, including infrared (IR) vibrational frequencies. By computing the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. Comparing these simulated spectra with experimental Fourier Transform Infrared (FT-IR) and Raman spectra helps in assigning the observed vibrational modes to specific molecular motions. researchgate.netnih.gov

For complexes of 4,4'-dimethyl-2,2'-bipyridine, DFT calculations have been used to interpret UV-Vis spectra. The calculations help to explain observed shifts in absorption bands upon complexation. For instance, the slight red shift observed in the intraligand π→π* transitions after complexation with various transition metals is consistent with DFT results. nih.gov DFT can also be used to simulate IR spectra in a harmonic approximation, calculating normal mode frequencies and band intensities. mdpi.com The calculated spectra for molecules similar to this compound have shown good agreement with experimental data. nih.govphyschemres.org

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference Context |

|---|---|---|---|

| N-H stretch | ~3550 | ~3280-3340 | mdpi.comphyschemres.org |

| C=O stretch | ~1680 | ~1678 | physchemres.org |

| Aromatic C=C stretch | ~1520 | ~1523 | physchemres.org |

Molecular Dynamics Simulations in Supramolecular Self-Assemblies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly suited for studying the dynamic processes of supramolecular self-assembly, where molecules like this compound organize into larger, well-defined structures through non-covalent interactions. nih.gov

The 4,4'-bipyridine (B149096) framework is a widely used building block for creating supramolecular assemblies, including hydrogen-bonded networks and metal-organic frameworks. researchgate.net MD simulations can provide a time-resolved view of the assembly process, revealing the mechanisms and pathways of formation. nih.gov These simulations can model systems ranging from small monomer interactions to the large-scale formation of aggregates like nanofibers. nih.govrsc.orgnorthwestern.edu

Coarse-grained MD models, where groups of atoms are represented as single beads, allow for simulations over longer timescales and larger system sizes, which are often necessary to observe self-assembly phenomena. rsc.org Such simulations can elucidate the roles of different intermolecular forces, such as hydrophobic and electrostatic interactions, in driving the assembly process. rsc.org While direct MD studies on this compound self-assembly are specific, the methodologies developed for similar self-assembling systems, such as peptide amphiphiles and other bipyridine-containing macrocycles, are directly applicable. rsc.orgchemrxiv.org

Computational Approaches for Material Design and Property Prediction

Computational methods are becoming indispensable in the rational design of new materials and the prediction of their properties. nih.govnih.gov By simulating molecules and materials in silico, researchers can screen potential candidates and identify promising structures for specific applications before undertaking costly and time-consuming synthesis.

For materials based on this compound, computational approaches can predict key properties relevant to their application. For example, in the field of optoelectronics, DFT calculations are used to design cyclometalated iridium(III) complexes with fine-tuned emission wavelengths. doi.org By systematically modifying ancillary ligands like substituted bipyridines, the HOMO and LUMO energy levels can be adjusted to control the color of phosphorescence. doi.org

Furthermore, machine learning models trained on data from quantum chemical calculations (like DFT) are emerging as powerful tools for rapid property prediction. aaai.org These approaches can predict a wide range of molecular properties with high accuracy, significantly accelerating the discovery of new functional materials. aaai.org For bipyridine-based systems, these computational tools can guide the design of new ligands for catalysts, sensors, and advanced materials with optimized performance. researchgate.net

Advanced Characterization Techniques in 2,2 Dimethyl 4,4 Bipyridine Research

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction techniques are indispensable for the atomic-level structural analysis of crystalline materials like 2,2'-Dimethyl-4,4'-bipyridine. These methods are broadly categorized into single-crystal X-ray diffraction, for precise molecular structure determination, and powder X-ray diffraction, for assessing bulk sample characteristics such as crystallinity and phase purity.

Determination of Crystal Structures and Network Topologies

Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. For this compound, SCXRD studies have revealed a twisted molecular conformation. The molecule is not perfectly planar; instead, there is a dihedral angle between the mean planes of the two pyridyl rings.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.034 (2) |

| b (Å) | 5.882 (1) |

| c (Å) | 16.543 (3) |

| β (°) | 98.54 (2) |

| Volume (ų) | 965.1 (3) |

| Z | 4 |

| Dihedral Angle between Pyridyl Rings (°) | 8.32 (5) |

| Intermolecular Interactions | Arene stacking, C-H···N hydrogen bonds |

Analysis of Crystallinity and Phase Stability

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of bulk crystalline solids. It is particularly useful for confirming the identity of a synthesized material by comparing its diffraction pattern to a known standard or a pattern simulated from single-crystal data. researchgate.net The sharpness and intensity of the diffraction peaks provide a measure of the sample's crystallinity; highly crystalline materials exhibit sharp, well-defined peaks, whereas amorphous or poorly crystalline materials show broad, diffuse features.

Furthermore, PXRD is a critical tool for studying phase stability and identifying the presence of different crystalline forms, known as polymorphs. researchgate.net Polymorphs of a compound have the same chemical composition but different crystal structures, which can lead to variations in physical properties. By collecting PXRD patterns under different conditions, such as varying temperature or humidity, one can monitor for phase transformations, which are indicated by changes in the diffraction pattern. This analysis is crucial for ensuring the consistency and performance of the material in its intended application.

Spectroscopic Methods

Spectroscopic techniques are vital for probing the electronic and vibrational properties of this compound. These methods provide information on the molecule's electronic transitions, excited-state behavior, and the nature of its chemical bonds.

Photoluminescence Spectroscopy (Emission, Excitation, Quantum Yields)

Photoluminescence spectroscopy is a powerful technique for investigating the electronic excited states of molecules. It involves exciting a sample with light and measuring the emitted photons. An emission spectrum is obtained by scanning the emission wavelengths at a fixed excitation wavelength, revealing the energies of the emitted photons. An excitation spectrum is collected by scanning the excitation wavelengths while monitoring the emission at a specific wavelength, which can help identify the absorption bands responsible for the luminescence.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is an advanced technique used to study the temporal evolution of excited electronic states. By using pulsed light sources and fast detectors, it is possible to measure the decay of fluorescence intensity over time, typically on the picosecond to nanosecond timescale. This measurement provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

Infrared Spectroscopy for Vibrational Analysis and Structural Confirmation

Infrared (IR) spectroscopy is a widely used technique for the identification and structural elucidation of molecules. It is based on the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber and serves as a unique molecular "fingerprint."

The IR spectrum of this compound provides direct confirmation of its molecular structure through the presence of characteristic vibrational bands. The NIST WebBook provides a gas-phase IR spectrum for 4,4'-Dimethyl-2,2'-bipyridine (B75555), which shows characteristic absorptions for the pyridine (B92270) ring and methyl groups. nist.gov Key vibrational modes include C-H stretching, C=C and C=N ring stretching, and C-H bending vibrations. Changes in the positions and intensities of these bands upon coordination to a metal center can provide valuable information about the nature of the metal-ligand bond.

| Frequency Range (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3100-3000 | Aromatic C-H Stretching |

| 3000-2850 | Methyl C-H Stretching |

| 1610-1550 | C=C and C=N Ring Stretching |

| 1480-1400 | C=C and C=N Ring Stretching |

| ~830 | C-H Out-of-plane Bending |

Note: The frequency ranges are approximate and can vary based on the molecular environment and physical state.

Microscopy Techniques for Surface Organization Studies (e.g., Scanning Tunneling Microscopy - STM)

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing and understanding the self-assembly of molecules on conductive surfaces at the atomic and molecular levels. rsc.orgrsc.orgnih.gov In the context of this compound and related bipyridine derivatives, STM provides invaluable insights into how these molecules organize themselves into two-dimensional (2D) supramolecular architectures. rsc.orgresearchgate.net

The introduction of alkyl substituents, such as the methyl groups in this compound, onto the bipyridine skeleton is a key strategy for controlling the formation of 2D self-assembled patterns on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.net STM studies of molecular monolayers physisorbed at the graphite-solution interface have revealed the formation of highly ordered 2D patterns. researchgate.net The specific arrangement of the molecules in these patterns is primarily dictated by the nature and position of the alkyl chains. researchgate.net

For instance, STM imaging at the 1-phenyloctane-HOPG interface allows for the visualization of how functionalized 4,4'-bipyridine (B149096) derivatives self-assemble. researchgate.net The resulting supramolecular patterns are a consequence of the intricate balance of intermolecular interactions and interactions between the molecules and the underlying substrate. researchgate.net The alkyl chains play a crucial role in mediating these interactions, influencing the packing motif. Intermolecular van der Waals forces often favor a packing arrangement where the alkyl chains are arranged to maximize contact. researchgate.net

The ability to directly observe these self-assembled structures with STM provides a fundamental understanding of the principles governing 2D crystallization, which is essential for the bottom-up fabrication of functional nanostructured materials and devices. rsc.org

Thermogravimetric Analysis and Water Vapor Sorption Studies for Material Stability

In a study of tungsten cyanide complexes with dimethyl derivatives of 2,2'-bipyridine (B1663995), TGA was performed in the 20–900 °C range. mdpi.com The analysis revealed that the complexes were stable up to approximately 250 °C. mdpi.com The initial mass loss observed was attributed to the release of hydration water molecules. mdpi.com For example, one complex showed a mass loss corresponding to three and a half water molecules at around 126 °C. mdpi.com

Water vapor sorption studies are also crucial for evaluating the stability and potential applications of porous materials, especially in environments with varying humidity. Metal-organic frameworks, which can incorporate ligands like this compound, are of particular interest for water adsorption applications due to their high porosity and tunable structures. northwestern.eduosti.gov The stability of these materials towards water is a critical factor for their practical use in applications such as atmospheric water harvesting and humidity control. northwestern.edu

Some coordination polymers exhibit reversible single-crystal-to-single-crystal transformations upon dehydration and rehydration, which can be monitored by TGA. researchgate.net For a series of 2D MOFs containing 4,4'-bipyridine, cyclic TGA demonstrated reversible de/adsorption of guest water molecules. researchgate.net The initial weight loss corresponds to the removal of guest water molecules, followed by the loss of coordinated water molecules at higher temperatures. researchgate.net This type of analysis is vital for understanding the structural dynamics and stability of these materials in the presence of water.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2'-Dimethyl-4,4'-bipyridine, and how can reaction yields be optimized?

- Methodology :

- Oxidative Coupling : 4-Methylpyridine undergoes oxidative coupling using a Pd/C catalyst under reflux conditions. This method yields ~60–70% purity, requiring subsequent purification via column chromatography .

- Oxidation of 4,4'-Dimethyl-2,2'-bipyridine : For derivatives like 4,4'-dicarboxy-2,2'-bipyridine, oxidation with dichromate acid (85% yield) outperforms traditional KMnO4 (<40% yield) .